molecular formula C20H19O5- B1261286 sophoraflavanone B(1-)

sophoraflavanone B(1-)

Cat. No. B1261286
M. Wt: 339.4 g/mol
InChI Key: LPEPZZAVFJPLNZ-SFHVURJKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sophoraflavanone B(1-) is conjugate base of sophoraflavanone B arising from deprotonation of the 7-hydroxy group. It is a conjugate base of a sophoraflavanone B.

Scientific Research Applications

  • Antimicrobial Properties Against MRSA :

    • SPF-B has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant pathogen causing hospital- and community-acquired infections. Studies have revealed the mechanism of SPF-B's action against MRSA, including its minimum inhibitory concentration and its interactions with various cellular components of the bacteria (Mun et al., 2014).
  • Synergistic Effects with Antibiotics :

    • Research on SPF-B's combination with antibiotics has shown a synergistic effect against MRSA. This indicates that SPF-B can effectively enhance the antibacterial activity of certain antibiotics, potentially leading to new treatment strategies for MRSA infections (S. Mun et al., 2013).
  • Potential Antidepressant Effects :

    • A study on Sophoraflavanone G (a related compound) explored its potential antidepressant effects through the modulation of mTOR-related signaling pathways. While this research focuses on a different but related compound, it suggests a broader potential for sophoraflavanones in neuropsychiatric applications (H. Wang et al., 2020).
  • Anti-Inflammatory and Antioxidant Activities :

    • Sophoraflavanone G from Sophora alopecuroides has been reported to inhibit inflammation in cells by targeting multiple signaling pathways. This research hints at the possible anti-inflammatory and antioxidant properties of sophoraflavanones, including SPF-B (Chao Guo et al., 2016).
  • Effects on Membrane Fluidity :

    • A study demonstrated that sophoraflavanone G affects membrane fluidity, suggesting a potential mechanism by which SPF-B could exert its antibacterial effects (H. Tsuchiya & M. Iinuma, 2000).
  • Antioxidant Properties :

    • Sophoraflavanones B and H were found to have antioxidant effects, inhibiting protein oxidative modification. This suggests that SPF-B may also possess antioxidant properties useful in combating oxidative stress (S. Toda & Y. Shirataki, 2007).
  • Potential in Oral Health :

    • Sophoraflavanone G has been shown to have an antimicrobial effect against mutans streptococci, indicating potential applications of SPF-B in the development of oral hygiene products (C. Kim et al., 2013).
  • Antitumor Properties :

    • Studies on sophoraflavanone G have revealed its potential in inducing apoptosis in cancer cells, suggesting that SPF-B could also have applications in cancer research and treatment (Wen-Chung Huang et al., 2019).

properties

Product Name

sophoraflavanone B(1-)

Molecular Formula

C20H19O5-

Molecular Weight

339.4 g/mol

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/p-1/t18-/m0/s1

InChI Key

LPEPZZAVFJPLNZ-SFHVURJKSA-M

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)[O-])C

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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